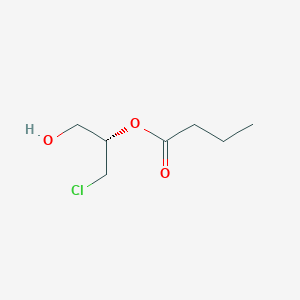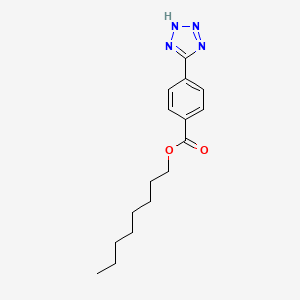![molecular formula C18H19NO3 B12524560 (2R)-4-Benzyl-2-[hydroxy(phenyl)methyl]morpholin-3-one CAS No. 800407-91-4](/img/structure/B12524560.png)
(2R)-4-Benzyl-2-[hydroxy(phenyl)methyl]morpholin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-4-Benzyl-2-[hydroxy(phenyl)methyl]morpholin-3-one is a compound that belongs to the morpholine family, which is known for its widespread availability in natural products and biologically relevant compounds . This compound features a morpholine ring substituted with a benzyl group and a hydroxy(phenyl)methyl group, making it a unique and interesting molecule for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-4-Benzyl-2-[hydroxy(phenyl)methyl]morpholin-3-one can be achieved through several methods. One common approach involves the use of 1,2-amino alcohols and their derivatives as starting materials. The process typically includes a sequence of coupling, cyclization, and reduction reactions . For instance, amino alcohols can be coupled with α-haloacid chlorides, followed by cyclization and reduction to yield the desired morpholine derivative .
Industrial Production Methods: Industrial production methods for this compound are designed to be simple, eco-friendly, cost-effective, and reproducible. These methods often involve the use of solid-phase synthesis or flow microreactor systems, which enhance the efficiency and sustainability of the process .
Analyse Des Réactions Chimiques
Types of Reactions: (2R)-4-Benzyl-2-[hydroxy(phenyl)methyl]morpholin-3-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the hydroxy and benzyl groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .
Applications De Recherche Scientifique
(2R)-4-Benzyl-2-[hydroxy(phenyl)methyl]morpholin-3-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including its role as an amine-associate receptor agonist . Additionally, this compound is used in drug metabolism studies and preclinical in vitro and in vivo research .
Mécanisme D'action
The mechanism of action of (2R)-4-Benzyl-2-[hydroxy(phenyl)methyl]morpholin-3-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to (2R)-4-Benzyl-2-[hydroxy(phenyl)methyl]morpholin-3-one include other morpholine derivatives such as 4-morpholin-3-one and its various substituted analogs . These compounds share a common morpholine ring structure but differ in their substituents, which can significantly impact their chemical and biological properties.
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of benzyl and hydroxy(phenyl)methyl groups. This specific substitution pattern confers distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
800407-91-4 |
|---|---|
Formule moléculaire |
C18H19NO3 |
Poids moléculaire |
297.3 g/mol |
Nom IUPAC |
(2R)-4-benzyl-2-[(R)-hydroxy(phenyl)methyl]morpholin-3-one |
InChI |
InChI=1S/C18H19NO3/c20-16(15-9-5-2-6-10-15)17-18(21)19(11-12-22-17)13-14-7-3-1-4-8-14/h1-10,16-17,20H,11-13H2/t16-,17-/m1/s1 |
Clé InChI |
IIBSPZWJLYZHQR-IAGOWNOFSA-N |
SMILES isomérique |
C1CO[C@@H](C(=O)N1CC2=CC=CC=C2)[C@@H](C3=CC=CC=C3)O |
SMILES canonique |
C1COC(C(=O)N1CC2=CC=CC=C2)C(C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



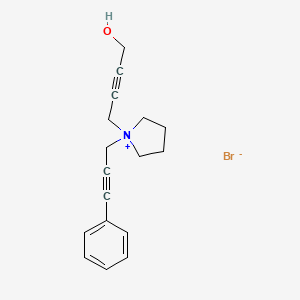
![[(E)-1-(2-hydroxy-5-methylphenyl)ethylideneamino]carbamodithioic acid](/img/structure/B12524500.png)
![5-Hydroxy-4-[1-hydroxy-1-(3-methoxyphenyl)dodecyl]furan-2(5H)-one](/img/structure/B12524501.png)
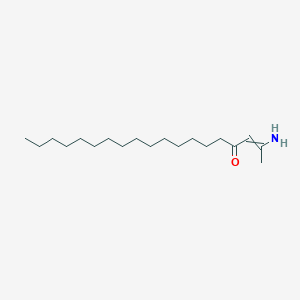

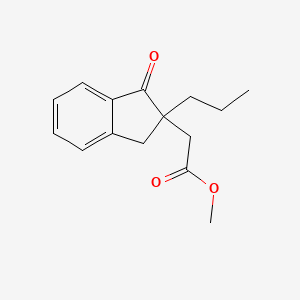
![2-(6-Methylbicyclo[2.2.1]heptan-2-yl)cyclopentan-1-one](/img/structure/B12524514.png)
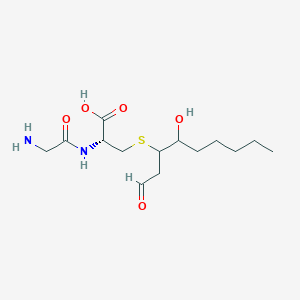
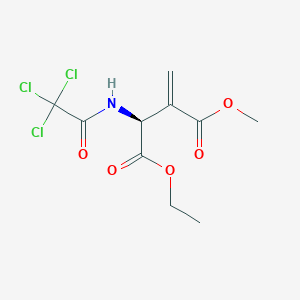
![3-[(3R,4R)-3,4-dimethyl-1-(2-phenylethyl)piperidin-4-yl]aniline](/img/structure/B12524529.png)
![3-Phenyl-6-pyridin-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12524537.png)
